Product packaging for Macrostemonoside E(Cat. No.:CAS No. 151140-39-5)

Macrostemonoside E

Cat. No.: B117791
CAS No.: 151140-39-5
M. Wt: 1227.3 g/mol
InChI Key: VSBKPYBNYCDOSW-JGMLVQILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrostemonoside E is a furostanol-type steroidal saponin isolated from the bulbs of Allium macrostemon Bunge, a plant used in traditional medicine . It is classified as a steroid and a saponin, with a registry number of 151140-39-5 . While specific biological activity data for this compound is limited in the current literature, steroidal saponins from Allium macrostemon are recognized as a major class of bioactive compounds with a broad spectrum of reported pharmacological activities. Research on closely related steroidal saponins from the same source, such as Macrostemonoside A and T, has demonstrated significant research value in areas including metabolic syndrome and neuroprotection . Macrostemonoside A has shown potential for improving hyperglycemia, hyperlipidemia, and visceral obesity in model organisms, with its effects linked to the upregulation of key metabolic regulators . Macrostemonoside T has exhibited potent antioxidant and neuroprotective properties, protecting neuronal cells from glutamate-induced damage by mitigating oxidative stress and mitochondrial dysfunction . As a structurally similar compound, this compound is a reagent of interest for natural product chemistry, phytopharmacology, and for exploring the structure-activity relationships of steroidal saponins. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H94O28 B117791 Macrostemonoside E CAS No. 151140-39-5

Properties

CAS No.

151140-39-5

Molecular Formula

C57H94O28

Molecular Weight

1227.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(4S,8S,9S,13S)-16-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2,3,4-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C57H94O28/c1-21(20-76-51-45(72)41(68)36(63)30(15-58)78-51)5-8-28-22(2)35-29(77-28)14-27-25-7-6-23-13-24(9-11-55(23,3)26(25)10-12-56(27,35)4)57(85-54-48(75)44(71)39(66)33(18-61)81-54)50(83-53-47(74)43(70)38(65)32(17-60)80-53)49(40(67)34(19-62)84-57)82-52-46(73)42(69)37(64)31(16-59)79-52/h21,23-27,29-54,58-75H,5-20H2,1-4H3/t21-,23?,24?,25?,26?,27?,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47-,48-,49+,50-,51-,52+,53+,54+,55+,56+,57+/m1/s1

InChI Key

VSBKPYBNYCDOSW-JGMLVQILSA-N

SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CCC(C)COC1C(C(C(C(O1)CO)O)O)O

Synonyms

26-O-glucopyranosyl-5-furost-20(22)-ene-3,26-diol-3-O-glucopyranosyl-1-2-(glucopranosyl-1-3)-glucopyranosyl-1-4-galactopyranoside
macrostemonoside E

Origin of Product

United States

Elucidation of the Chemical Structure of Macrostemonoside E

Isolation and Purification Methodologies

The isolation of Macrostemonoside E from its natural source, the dried bulbs of Allium macrostemon, involves a multi-stage process designed to separate it from a complex mixture of other steroidal saponins (B1172615) and plant metabolites. nih.govcjnmcpu.com

The typical extraction and purification protocol is as follows:

Extraction: The dried and pulverized bulbs are first extracted with an aqueous ethanol (B145695) solution, commonly 60% or 80% ethanol. nih.govoregonstate.edu This step effectively draws out a broad range of compounds, including the desired saponins.

Initial Fractionation: The resulting crude ethanol extract is concentrated and then subjected to column chromatography. A common choice for the stationary phase is a porous polymer resin, such as Diaion HP-20. nih.gov The column is eluted with a gradient of decreasingly polar solvents, typically an ethanol-water mixture, which begins the process of separating the saponins based on their polarity. nih.gov

Chromatographic Separation: The saponin-rich fractions obtained are further purified through successive rounds of column chromatography. This typically involves using both normal-phase (e.g., silica (B1680970) gel) and reverse-phase (e.g., octadecylsilanized silica gel, ODS) stationary phases. nih.govtandfonline.com This combination allows for fine separation of compounds with very similar structures.

Final Purification: The final step to achieve high purity of this compound is preparative high-performance liquid chromatography (Prep-HPLC). nih.gov This technique provides the high resolution necessary to isolate the target compound from any remaining minor impurities.

This systematic application of various chromatographic techniques is essential for obtaining this compound as a pure, amorphous powder suitable for definitive structural analysis. nih.gov

Advanced Spectroscopic Analyses for Aglycone Structure Determination

The aglycone of this compound was determined to be a furostanol-type steroid. The elucidation of this non-saccharide core relies heavily on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was used to establish the molecular formula of this compound as C₅₇H₉₄O₂₈. nih.govresearchgate.net

A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and various 2D-NMR techniques (¹H-¹H COSY, HMQC/HSQC, HMBC), were instrumental in piecing together the aglycone's structure. nih.govnih.gov

A key structural feature of the this compound aglycone is a double bond between carbons C-20 and C-22. This was identified by its characteristic signals in the ¹³C-NMR spectrum. Comparative analysis with related compounds confirms the presence of these olefinic carbons, which are fundamental to the furost-20(22)-ene classification. nih.gov

Table 1: Key ¹³C-NMR Chemical Shifts for the Furost-20(22)-ene Moiety of the this compound Aglycone.
Carbon AtomChemical Shift (δ) in ppmStructural Assignment
C-20152.4Olefinic carbon of the C20-C22 double bond
C-22103.7Olefinic carbon of the C20-C22 double bond

Data sourced from comparative analysis with newly isolated saponins having the same aglycone features. nih.gov

Further 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would have been used to confirm the connectivity of the entire carbon skeleton, while NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would establish the relative stereochemistry of the aglycone, for example, at the ring junctions and substituent attachment points.

Glycosidic Linkage and Saccharide Chain Elucidation in this compound

This compound is a bidesmosidic saponin (B1150181), meaning it has sugar chains attached at two different points of the aglycone. Specifically, it features a complex, branched pentasaccharide chain attached at the C-3 position and a single monosaccharide unit at the C-26 position. researchgate.net

The elucidation of these carbohydrate portions involved two primary stages:

Monosaccharide Identification: The individual sugar units were identified following acid hydrolysis of this compound. This procedure breaks the glycosidic bonds, releasing the constituent monosaccharides. Analysis of the hydrolysate revealed the presence of D-glucose and D-galactose. cjnmcpu.com The full structure indicates a total of five sugar units: four glucose and one galactose. researchgate.net

Linkage and Sequence Analysis: The precise arrangement and connection points of these sugars were determined using 2D NMR techniques, particularly HMBC. nih.govnih.gov This method detects long-range correlations between protons and carbons that are two or three bonds apart. By observing the correlation between the anomeric proton (H-1) of one sugar and a specific carbon atom of the adjacent sugar (or the aglycone), the exact linkage point can be established. For example, a correlation between the anomeric proton of the first galactose unit and the C-3 signal of the aglycone would confirm the attachment point of the main sugar chain.

The complete structure of the saccharide chains was determined to be O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside at position C-3, and a single β-D-glucopyranosyl unit at C-26. researchgate.net

Table 2: Glycosidic Linkages in this compound.
Sugar UnitLinkage TypeAttached To
β-D-Galactopyranoseβ-O-glycosidicC-3 of Aglycone
β-D-Glucopyranoseβ(1→4)C-4 of β-D-Galactopyranose
β-D-Glucopyranoseβ(1→2)C-2 of inner β-D-Glucopyranose
β-D-Glucopyranoseβ(1→3)C-3 of inner β-D-Glucopyranose
β-D-Glucopyranoseβ-O-glycosidicC-26 of Aglycone

Linkage information is based on the accepted chemical structure of this compound. cjnmcpu.comresearchgate.netnih.gov

Preclinical Investigations of Biological Activities and Underlying Mechanisms

Cardioprotective and Anti-Atherosclerotic Research

Macrostemonoside E, a steroidal saponin (B1150181), has been the subject of preclinical research to investigate its potential therapeutic effects on the cardiovascular system. Studies have focused on its ability to protect the heart muscle from injury and to combat the development of atherosclerosis, the underlying cause of many cardiovascular diseases.

Myocardial injury, a key feature of conditions like heart attacks, involves the death of heart muscle cells and subsequent inflammation. nih.gov Preclinical studies using animal models are crucial for understanding the mechanisms of injury and for testing potential protective agents. mdpi.comnih.gov Commonly used models include surgically induced myocardial infarction, often by ligating a coronary artery to block blood flow, or chemically induced injury using substances like isoproterenol. nih.govbmrat.orgnews-medical.net These models allow researchers to observe the pathological changes in the heart tissue and to assess the effects of therapeutic interventions. news-medical.net

One area of investigation is the role of specific signaling pathways in myocardial injury. For instance, the PI3K/Akt/mTOR pathway is known to be involved in cell survival and growth, and its activation can be protective against heart muscle damage. nih.govresearchgate.net Studies have explored how certain compounds can modulate this pathway to reduce apoptosis (programmed cell death) and inflammation in the heart. researchgate.net

Research on a related compound, Macrostemonoside T, has shown that it can protect against isoproterenol-induced myocardial injury in rats. nih.gov This protective effect was associated with the activation of the PI3K/Akt/mTOR signaling pathway, which helped to inhibit apoptosis of heart muscle cells. nih.gov The study found that pretreatment with Macrostemonoside T mitigated myocardial fiber disorders and reduced elevated levels of cardiac enzymes, which are markers of heart damage. nih.gov

Table 1: Effects of Macrostemonoside T on Myocardial Injury Markers in Animal Models

Parameter Effect of Isoproterenol (ISO) Effect of Macrostemonoside T + ISO
Myocardial fiber arrangement Disordered Mitigated disorder
Cardiac enzyme levels Elevated Reduced elevation
Apoptosis Increased Reduced
PI3K/Akt/mTOR pathway Inhibited Activated

This table summarizes the findings from a study on Macrostemonoside T, a related compound, which provides insights into the potential mechanisms of this compound.

The rhythmic contraction of the heart is governed by the precise movement of ions across the membranes of cardiomyocytes, the heart muscle cells. nih.govfrontiersin.org This movement creates electrical impulses that coordinate the heartbeat. nanion.de The balance of ions like calcium (Ca²⁺) and sodium (Na⁺) is crucial for normal heart function. mdpi.com Disruption of this delicate balance, known as ion homeostasis, can lead to arrhythmias and other cardiac problems. researchgate.netfrontiersin.org

Key players in maintaining ion homeostasis include various ion channels and pumps, such as the sodium-calcium exchanger (NCX) and the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. mdpi.comelifesciences.org The NCX helps to remove calcium from the cell, while SERCA pumps calcium into an intracellular storage compartment called the sarcoplasmic reticulum. mdpi.comelifesciences.org The proper functioning of these and other proteins is essential for maintaining the correct concentrations of ions inside and outside the cell. frontiersin.org

Research has shown that certain saponins (B1172615) can influence ion channel activity. For example, methyl protodioscin, another furostanol saponin, has been found to upregulate the sodium and calcium pumps in cardiomyocytes, which helps to maintain low intracellular calcium levels. nih.gov This action is considered a potential mechanism for its cardioprotective effects. nih.gov While direct studies on this compound's effect on specific ion channels are not detailed in the provided information, its classification as a saponin suggests it may share similar properties in modulating ion homeostasis.

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. frontiersin.orgmdpi.com A key event in the early stages of atherosclerosis is the formation of foam cells, which are macrophages that have engulfed large amounts of oxidized low-density lipoprotein (ox-LDL). researchgate.netfrontiersin.orgnih.gov The accumulation of these foam cells contributes to the growth of atherosclerotic plaques. nih.gov Therefore, inhibiting the formation of foam cells is a potential therapeutic strategy for preventing or slowing the progression of atherosclerosis. frontiersin.orgresearchgate.net

Animal models, particularly apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, are widely used to study atherosclerosis. nih.govnih.govscielo.brscielo.br These mice spontaneously develop high cholesterol levels and atherosclerotic lesions that resemble those in humans. nih.govscielo.br

Studies on saponins from Allium macrostemonis Bulbus (SAMB), which includes this compound, have demonstrated anti-atherosclerotic effects in ApoE-/- mice. researchgate.net Oral administration of SAMB was found to significantly reduce inflammation and the formation of atherosclerotic plaques. researchgate.net In vitro experiments showed that SAMB suppressed the formation of foam cells from bone marrow-derived macrophages by down-regulating the expression of CD36, a scavenger receptor that mediates the uptake of ox-LDL. researchgate.net

Table 2: Effects of Saponins from Allium macrostemonis Bulbus (SAMB) on Atherosclerosis in Animal Models

Parameter Effect of High-Fat Diet in ApoE-/- Mice Effect of SAMB + High-Fat Diet
Atherosclerotic plaque formation Increased Attenuated
Inflammation Increased Attenuated
Macrophage foam cell formation Increased Suppressed
CD36 expression in macrophages Upregulated Down-regulated

This table summarizes the findings from a study on a mixture of saponins, including this compound, providing evidence for their anti-atherosclerotic potential.

Inflammation is a critical component in the development and progression of cardiovascular diseases, particularly atherosclerosis. mdpi.comecrjournal.comnih.gov The inflammatory response in the arterial wall involves the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgecrjournal.com The transcription factor nuclear factor-kappa B (NF-κB) plays a central role in orchestrating this inflammatory cascade. ecrjournal.comnih.govfrontiersin.org Activation of the NF-κB pathway leads to the expression of numerous genes involved in inflammation and atherogenesis. ecrjournal.comnih.gov

Research has shown that saponins from Allium macrostemonis Bulbus (SAMB) can exert anti-inflammatory effects in the context of atherosclerosis. researchgate.netnih.gov In studies using bone marrow-derived macrophages, SAMB was found to block the inflammatory response induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. researchgate.net This anti-inflammatory effect was attributed to the modulation of the NF-κB/NLRP3 pathway. researchgate.net Specifically, SAMB treatment led to a significant downregulation of p-NF-κB p65 and NLRP3 protein expression. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the production of pro-inflammatory cytokines like IL-1β. ecrjournal.comnih.gov By inhibiting this pathway, SAMB can reduce the production of inflammatory mediators and thus dampen the inflammatory response that drives atherosclerosis. nih.gov

Metabolic Regulation Studies

Metabolic disorders, such as diabetes and hyperlipidemia, are major risk factors for cardiovascular disease. Therefore, compounds that can regulate metabolic processes may have beneficial effects on cardiovascular health.

Hyperglycemia, or high blood sugar, is a hallmark of diabetes and is associated with an increased risk of cardiovascular complications. frontiersin.org Improving insulin (B600854) sensitivity, which is the ability of cells to respond to insulin and take up glucose from the blood, is a key strategy for managing blood sugar levels. nih.govverywellhealth.comclevelandclinic.org Animal models of diabetes and insulin resistance are widely used to study the mechanisms of these conditions and to evaluate the efficacy of potential therapeutic agents. frontiersin.orgmdpi.comnih.gov

Studies on Macrostemonoside A, a closely related compound to this compound, have shown promising results in this area. In high-fat diet-fed C57BL/6 mice, a model for diet-induced obesity and insulin resistance, Macrostemonoside A was found to have a moderate inhibitory effect on the increase in fasting blood glucose. researchgate.net This hypoglycemic effect was suggested to be associated with a potential increase in insulin sensitivity. researchgate.net While the exact mechanisms are still under investigation, it is hypothesized that these effects might be related to the upregulation of visfatin expression and increased total lipase (B570770) activity in visceral adipose cells. researchgate.net Another study on saponins suggested that they may act as activators of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which could contribute to improved insulin sensitivity. nih.gov

Table 3: Effects of Macrostemonoside A on Metabolic Parameters in High-Fat Diet-Fed Mice

Parameter Effect of High-Fat Diet Effect of Macrostemonoside A + High-Fat Diet
Fasting blood glucose Increased Moderately inhibited increase
Serum total cholesterol Increased Moderately inhibited increase
Visceral fat accumulation Increased Moderately inhibited increase

This table summarizes findings from a study on Macrostemonoside A, a related compound, suggesting potential metabolic benefits.

Hypolipidemic Actions and Lipid Metabolism Modulation in Animal Models

Studies in animal models suggest that compounds from Allium macrostemon, including steroidal saponins like macrostemonoside A, a related compound to this compound, may possess hypolipidemic properties. researchgate.net

In high-fat diet-fed mice, macrostemonoside A demonstrated an ability to reduce serum total cholesterol (TC) and triglyceride (TG) levels. researchgate.net The proposed mechanism for these effects involves the promotion of lipase activity and an increase in energy metabolism. researchgate.net Specifically, the upregulation of peroxisome proliferator-activated receptor gamma 2 (PPARγ2) expression is thought to increase lipase activity in visceral adipose cells, contributing to the observed lipid-lowering effects. researchgate.net

Animal models are crucial in the development of lipid-lowering agents as they allow for the investigation of a drug's ability to prevent the assembly of triglyceride-rich lipoproteins or enhance the clearance of low-density lipoprotein (LDL). nih.gov Commonly used models include apolipoprotein E- and LDL-receptor knockout mice. nih.gov While dietary-induced hyperlipidemia models in rodents can show an increase in total cholesterol, genetically engineered models often provide a more "human-like" cholesterol profile for studying these effects. nih.gov

It is important to note that while some interventions can improve the lipid profile by decreasing total cholesterol, LDL cholesterol, and VLDL cholesterol, and increasing HDL cholesterol, the direct effects of this compound on these specific parameters require further detailed investigation. scielo.brscielo.br

Table 1: Effects of Macrostemonoside A on Lipid Profile in High-Fat Diet-Fed Mice
ParameterEffectProposed Mechanism
Serum Total Cholesterol (TC)ReducedIncreased lipase activity, increased energy metabolism
Serum Triglycerides (TG)ReducedIncreased lipase activity, increased energy metabolism
Visceral Fat AccumulationInhibitedUpregulation of PPARγ2 expression

Anti-Obesity Effects and Adipose Tissue Function in Animal Models

Research on whole-plant extracts of Allium macrostemon (AME), which contains various bioactive compounds, has indicated potential anti-obesity effects in high-fat diet (HFD)-fed mice. news-medical.netscintica.comnih.gov Supplementation with AME has been shown to reduce HFD-induced body weight gain, fat mass, and the size of adipocytes. nih.govfoodandnutritionresearch.net

The underlying mechanisms for these anti-obesity effects appear to involve the modulation of adipose tissue function. nih.gov Adipose tissue is now recognized as a major endocrine organ that produces hormones and cytokines. wikipedia.org In obesity, adipose tissue can experience chronic inflammation, contributing to metabolic syndrome. wikipedia.org AME has been found to ameliorate HFD-induced inflammation in adipose tissue, as evidenced by a reduction in crown-like structures and the expression of macrophage filtration markers and pro-inflammatory cytokines like F4/80 and IL-6. nih.govresearchgate.net

Furthermore, AME appears to suppress adipogenesis and lipogenesis in adipose tissue by downregulating the mRNA expression of key regulators such as peroxisome proliferator-activated receptor γ (PPARγ) and fatty acid synthase (FASN). nih.govresearchgate.net It has also been shown to alleviate endoplasmic reticulum (ER) stress in the adipose tissue of HFD-fed mice, which is a known contributor to adipose tissue dysfunction. nih.govfoodandnutritionresearch.net The anti-obesity effects of AME are attributed to the presence of several phenolic acids, including ellagic acid, protocatechuic acid, and catechin. nih.govfoodandnutritionresearch.net

Table 2: Effects of Allium macrostemon Extract (AME) on Obesity and Adipose Tissue in High-Fat Diet-Fed Mice
ParameterEffect of AME Supplementation
Body Weight GainReduced nih.govfoodandnutritionresearch.net
Fat MassReduced nih.govfoodandnutritionresearch.net
Adipocyte SizeReduced nih.govfoodandnutritionresearch.net
Adipogenesis and LipogenesisSuppressed nih.govresearchgate.net
Adipose Tissue InflammationReduced nih.govresearchgate.net
Endoplasmic Reticulum (ER) StressAlleviated nih.govfoodandnutritionresearch.net

Neuroprotective Research

Amelioration of Oxidative Stress-Mediated Neuronal Damage in Cell Models

Recent studies have explored the neuroprotective potential of steroidal saponins from Allium macrostemon. For instance, Macrostemonoside T, another compound from this plant, has demonstrated significant neuroprotective effects against glutamate-induced injury in mouse hippocampal neurons (HT22 cells). nih.gov Glutamate, a major excitatory neurotransmitter, can lead to neuronal cell death through oxidative stress when present in excessive amounts. nih.govmdpi.com

Macrostemonoside T was found to improve the survival of HT22 cells exposed to glutamate. nih.gov It achieved this by markedly reducing intracellular levels of reactive oxygen species (ROS) and malondialdehyde, a marker of lipid peroxidation. nih.gov Concurrently, it enhanced the activity of key antioxidant enzymes, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov Oxidative stress is a known contributor to neuronal damage in various neurodegenerative disorders. nih.govmdpi.com

Furthermore, Macrostemonoside T was shown to mitigate mitochondrial dysfunction, which is often a consequence of oxidative stress. nih.gov It inhibited mitochondrial fission and helped preserve the mitochondrial membrane potential. nih.gov The compound also reduced excessive autophagy and decreased apoptosis rates by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov These findings suggest that steroidal saponins like Macrostemonoside T can protect neurons from oxidative damage by bolstering the cellular antioxidant defense system and preserving mitochondrial integrity. nih.gov

Table 3: Neuroprotective Effects of Macrostemonoside T on Glutamate-Induced Neuronal Damage in HT22 Cells
ParameterEffect of Macrostemonoside T Treatment
Cell SurvivalIncreased nih.gov
Intracellular Reactive Oxygen Species (ROS)Reduced nih.gov
Malondialdehyde LevelsReduced nih.gov
Antioxidant Enzyme Activity (SOD, CAT, GPx)Enhanced nih.gov
Mitochondrial DysfunctionMitigated nih.gov
AutophagyReduced nih.gov
ApoptosisReduced nih.gov

Modulation of Neuronal Signaling Pathways in Vitro

The neuroprotective effects of Macrostemonoside T are also linked to its ability to modulate specific neuronal signaling pathways. nih.gov Research indicates that Macrostemonoside T activates the PKA/CREB/BDNF signaling pathway. nih.gov Molecular docking analysis suggests that it enhances the activity of Protein Kinase A (PKA) by interfering with its endogenous inhibition. nih.gov

This activation of PKA, in turn, leads to the phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor crucial for neuronal survival, synaptic plasticity, and memory. nih.govmdpi.com The phosphorylation of CREB then promotes the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that supports the health and function of neurons. nih.govmdpi.com

Experimental validation through immunofluorescence and Western blotting confirmed that treatment with Macrostemonoside T reversed the glutamate-induced reduction in the protein levels of PRKACA (a catalytic subunit of PKA), CREB, phosphorylated CREB (p-CREB), and BDNF. nih.gov This modulation of the PKA/CREB/BDNF pathway appears to be a critical mechanism underlying the neuroprotective actions of this class of compounds. nih.gov Astrocytes, a type of glial cell, also play a role in modulating neuronal signaling through various pathways, including those involving calcium and neurotransmitters. frontiersin.org

Antioxidant Activity Investigations

In Vitro Free Radical Scavenging Capabilities

Compounds isolated from Allium macrostemon have demonstrated notable antioxidant activity in various in vitro assays. researchgate.net The antioxidant capacity is often evaluated using tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netscielo.br

Studies on different organic sulfide (B99878) components from fresh Allium macrostemon have shown significant free radical-scavenging abilities. researchgate.net For instance, certain compounds exhibited potent scavenging activity against superoxide anion radicals, DPPH radicals, and ABTS radicals. researchgate.net The scavenging of free radicals like hydroxyl radicals is particularly important due to their high reactivity and potential to cause cellular damage. oatext.com

The antioxidant activity of plant extracts is often concentration-dependent. nih.govacademicjournals.org Polysaccharides from related species have also shown considerable scavenging abilities against ABTS, DPPH, and hydroxyl radicals. academicjournals.org The mechanism of action in these assays often involves a single electron transfer (SPLET) process, which can be influenced by the solvent and pH. mdpi.com For example, the ABTS radical tends to react via the SPLET mechanism in aqueous solutions, while the DPPH radical favors this mechanism in solvents like ethanol (B145695) and methanol. mdpi.com The structural features of the compounds, such as the number and position of hydroxyl groups, play a significant role in their antioxidant potential. mdpi.com

Table 4: In Vitro Antioxidant Activity of Allium macrostemon Components
AssayActivity
DPPH Radical ScavengingDemonstrated researchgate.net
ABTS Radical ScavengingDemonstrated researchgate.net
Superoxide Anion Radical ScavengingDemonstrated researchgate.net
Hydroxyl Radical ScavengingDemonstrated researchgate.net

Cellular Antioxidant Enzyme Modulation

Saponins derived from the Allium genus, which includes the source of this compound, have demonstrated the ability to modulate cellular responses to oxidative stress. While direct studies on this compound's specific interaction with antioxidant enzymes are not extensively detailed in the available literature, research on related compounds provides insight into potential mechanisms. Garlic saponins, for instance, have been shown to protect mouse-derived C2C12 myoblasts from growth inhibition and DNA damage induced by hydrogen peroxide (H₂O₂). mdpi.com This protective effect is associated with the ability to scavenge intracellular reactive oxygen species (ROS). mdpi.com

The modulation of antioxidant enzymes is a critical mechanism for cellular protection. xiahepublishing.commdpi.com These enzymes, such as superoxide dismutase (SOD) and catalase (CAT), are essential for neutralizing excessive ROS and mitigating cellular damage. mdpi.comnih.gov The activity of these enzymatic systems can be influenced by various phytochemicals. xiahepublishing.com For example, in different biological models, garlic extracts have been observed to activate key enzymes like Na+/K+ ATPase and Ca2+ ATPase in the hippocampus of diabetic rats, highlighting the potential of Allium-derived compounds to influence enzymatic functions and protect against cellular stress. mdpi.com

Anti-proliferative Effects and Cell Cycle Modulation in Cancer Models

Steroidal saponins, a class of compounds that includes this compound, are recognized for their potential anti-cancer properties, particularly their ability to inhibit the unrestrained proliferation that characterizes cancer cells. mdpi.com Macrostemonoside, a spirostane saponin found in the bulbs of Allium macrostemon, has been identified as having anti-colorectal cancer activities. researchgate.net Its mechanism is linked to an increase in reactive oxygen species (ROS) production within cancer cells. researchgate.net Studies on compounds isolated from Allium macrostemon and the related Allium chinense have shown inhibitory effects on various cancer cell lines, including lung (A549), melanoma (A375), breast (MCF-7), and liver (HepG2) cancer cells. researchgate.net

The anti-proliferative activity of steroidal saponins is a significant area of cancer research. mdpi.commdpi.com For example, other saponins have demonstrated potent activity against human breast cancer (MCF-7) and colon cancer (HT-29) cells, with some exhibiting greater efficacy than the conventional chemotherapy agent cisplatin (B142131) in certain contexts. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Selected Allium Saponins

Compound/Extract Cancer Cell Line Observed Effect Source
Macrostemonoside Colorectal Cancer Cells Exhibits anti-colorectal cancer activity by increasing ROS. researchgate.net
Compounds from A. chinense HepG2 (Liver Cancer) Showed inhibitory effect. researchgate.net

A key strategy in cancer therapy is to halt the cell cycle, thereby preventing cancer cell division and proliferation. frontiersin.orgnih.gov Steroidal saponins have been shown to exert their anti-proliferative effects by inducing cell cycle arrest, often at the G2/M phase. mdpi.commdpi.com This disruption prevents the cell from entering mitosis and completing its division process.

While specific data on this compound is limited, studies on the closely related compound Macrostemonoside A indicate that it inhibits cancer cell growth through mechanisms involving cell cycle arrest. mdpi.comcjnmcpu.com The process of cell cycle arrest is often mediated by the generation of intracellular reactive oxygen species (ROS). frontiersin.orgmdpi.com Elevated ROS levels can trigger DNA damage signals, leading to the activation of checkpoint proteins. mdpi.com These checkpoints can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death). mdpi.com Key regulatory proteins involved in this process include p21, a cyclin-dependent kinase inhibitor that can stop cell cycle progression, and Proliferating Cell Nuclear Antigen (PCNA), which is crucial for DNA replication and repair. mdpi.com The modulation of these and other regulatory proteins is a hallmark of how anti-proliferative compounds function. frontiersin.orgmdpi.com

Enzyme Activity Modulation

Na,K-ATPase is a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. mdpi.com The inhibition of this enzyme can have significant physiological effects and is a target for certain drugs. mdpi.com Saponins isolated from various Allium species have demonstrated notable inhibitory activity against Na,K-ATPase.

A saponin fraction from the methanolic extract of Allium chinense bulbs was found to inhibit Na,K-ATPase by 59.3% at a concentration of 100 µg/mL. researchgate.netnih.gov Further investigation led to the isolation of specific steroidal saponins responsible for this activity. nih.gov Similarly, a study on compounds from Allium karataviense and Allium cepa identified several saponins with potent Na,K-ATPase inhibitory effects. mdpi.com The structural features of these saponins, such as the nature of the F-ring and the presence of specific functional groups on the steroid skeleton, were found to influence their inhibitory potency. mdpi.com For instance, an open F-ring with a sugar moiety attached at C-25 was found to weaken the inhibitory activity. mdpi.com

Table 2: Inhibition of Na,K-ATPase by Saponins from Allium Species

Compound Source Compound/Fraction IC₅₀ Value / % Inhibition Notes Source
Allium chinense Saponin Fraction 59.3% inhibition at 100 µg/mL - researchgate.netnih.gov
Allium chinense (25R,S)-5 alpha-Spirostan-3 beta-ol tetrasaccharide 4 x 10⁻⁵ M Also inhibited cAMP PDE mdpi.comnih.gov
Allium karataviense / A. cepa Compound 202 1.0 x 10⁻⁵ M Non-competitive inhibition mdpi.com
Allium karataviense / A. cepa Compound 203 3.4 x 10⁻⁵ M Non-competitive inhibition mdpi.com

Structure Activity Relationship Sar of Macrostemonoside E and Its Analogues

Influence of Aglycone Modifications on Biological Activity

The aglycone portion of steroidal saponins (B1172615) is a primary determinant of their biological activity. Modifications to this steroidal nucleus can significantly impact the compound's efficacy and selectivity. Studies on analogues of Macrostemonoside E have begun to shed light on the importance of specific functional groups and structural features within the aglycone.

For instance, comparative studies of cytotoxic activities of different Macrostemonoside analogues against various cancer cell lines have highlighted the role of unsaturation and hydroxylation patterns in the aglycone. One study that compared two new steroidal saponins with known compounds, including a this compound analogue, suggested that the presence of a C25-C27 double bond and a C-12 hydroxyl group in the aglycone of a steroidal pentaglycoside contributes to its cytotoxicity in the SF-268 cell line. nih.gov Furthermore, a C20-C22 double bond in a steroidal triglycoside aglycone containing a C-12 hydroxyl was associated with selective cytotoxicity against SF-268 and NCI-H460 cell lines. nih.gov

These findings indicate that even subtle changes in the aglycone structure, such as the introduction or removal of a double bond or a hydroxyl group, can modulate the cytotoxic profile of these compounds. The specific arrangement of these functional groups likely influences the molecule's ability to interact with biological targets.

Table 1: Comparative Cytotoxicity of Macrostemonoside Analogues with Varied Aglycone Structures

Compound/Analogue Key Aglycone Feature(s) Cell Line IC50 (µM)
Analogue 1 C25-C27 double bond, C-12 hydroxyl SF-268 Data not specified
Analogue 2 C20-C22 double bond, C-12 hydroxyl NCI-H460 Data not specified
Analogue 2 C20-C22 double bond, C-12 hydroxyl SF-268 Data not specified

Data is qualitative based on the cited study, which indicates a contribution to cytotoxicity without providing specific IC50 values in the abstract. nih.gov

Role of Glycoside Moieties in Biological Effects

In the context of steroidal saponins, the glycosidic portion is generally involved in modulating the intensity of the biological effect and can also be essential for the activity itself. For many saponins, the sugar moiety enhances the amphiphilic nature of the molecule, which is critical for its interaction with cell membranes. nih.gov This interaction can lead to pore formation and increased membrane permeability, which is a proposed mechanism for the cytotoxic and hemolytic activities of some saponins.

Table 2: General Influence of Glycoside Moieties on Saponin (B1150181) Bioactivity

Glycoside Modification General Effect on Biological Activity
Presence of sugar chains Often essential for or enhances activity
Increased number of sugar units Can either increase or decrease activity depending on the specific saponin and assay
Type of sugar (e.g., glucose, rhamnose) Influences specificity and potency of interaction with biological targets
Linkage and sequence of sugars Affects the three-dimensional structure and binding capabilities of the saponin

Stereochemical Impact on Preclinical Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the preclinical efficacy of bioactive compounds, including steroidal saponins. The specific spatial orientation of functional groups on the steroid nucleus and the sugar moieties determines how the molecule fits into and interacts with its biological targets, such as enzymes and receptors.

In steroidal saponins, the stereochemistry at various chiral centers within the aglycone, such as the junctions of the steroid rings (A/B, B/C, C/D), and the orientation of substituents, is crucial for biological activity. nih.gov For instance, the configuration at C-25 in the furostanol skeleton (R or S) can affect the biological properties of the saponin. semanticscholar.org The stereochemistry of the hydroxyl groups and other substituents on the aglycone also dictates the potential for hydrogen bonding and other non-covalent interactions with target proteins.

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Routes of Steroidal Saponins (B1172615) Precursor to Macrostemonoside E

The biosynthesis of steroidal saponins, including the precursors to this compound, is a complex process that begins with acetyl-CoA. nih.gov This initial molecule enters the mevalonate (B85504) (MVA) pathway to ultimately produce farnesyl pyrophosphate (FPP). nih.gov

From FPP, the pathway proceeds through several key steps:

Squalene (B77637) Synthesis: FPP is catalyzed by squalene synthase (SQS) to form squalene. nih.gov

Epoxidation: Squalene epoxidase (SQE) then converts squalene into 2,3-oxidosqualene (B107256). nih.gov

Cyclization: Cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to produce cycloartenol, which serves as a crucial precursor for steroidal compounds. nih.gov

Formation of Cholestanol: Cycloartenol undergoes further reactions to synthesize cholestanol. nih.gov

Hydroxylation and Glycosylation: Subsequent hydroxylation and glycosylation steps lead to the formation of the diverse range of steroidal saponins found in Allium species. nih.gov

While the general pathway for steroidal saponin (B1150181) biosynthesis is established, the specific enzymes and intermediates that lead directly to the aglycone of this compound are still under investigation. However, it is understood that the structural diversity of these saponins arises from variations in the aglycone structure and the attached sugar moieties. nih.gov

Enzymatic Pathways Involved in this compound Synthesis

The synthesis of complex oligosaccharide chains attached to the steroidal aglycone is a critical aspect of this compound biosynthesis. This process is mediated by a series of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to an acceptor molecule. nih.gov

The general mechanism involves the following:

Sugar Nucleotide Donors: Sugar nucleotides, such as UDP-glucose and UDP-galactose, serve as the activated forms of monosaccharides. nih.gov

Stepwise Assembly: Glycosyltransferases work in a specific sequence to build the oligosaccharide chain one sugar at a time. nih.gov The enzyme's specificity dictates the resulting glycosidic linkage. nih.gov

While the specific glycosyltransferases responsible for the synthesis of the unique sugar chain of this compound have not been fully characterized, the process of chemo-enzymatic synthesis using microbial endoglycosidases has been explored for creating bioactive glycopeptides. glycoforum.gr.jp This technique involves the transfer of a pre-assembled oligosaccharide to a peptide or other molecule, highlighting the potential for enzymatic methods in synthesizing complex glycosides. glycoforum.gr.jp

In Vitro and In Vivo Metabolic Transformations in Research Models

Studies on the metabolic fate of steroidal saponins, including those from Allium macrostemon, have been conducted using various research models. These investigations provide insights into the absorption, distribution, metabolism, and excretion of these compounds.

In Vitro Models:

Cell Culture Systems: Cell lines such as Caco-2 and SW480 colorectal cancer cells have been used to study the in vitro effects of related compounds like Macrostemonoside A. researchgate.net

Enzyme Inhibition Assays: The inhibitory effects of steroidal saponins on enzymes like α-glucosidase have been investigated in vitro. mdpi.com

In Vivo Models:

Rodent Models: High-fat diet-fed C57BL/6 mice have been used to examine the effects of Macrostemonoside A on hyperglycemia, hyperlipidemia, and visceral obesity. researchgate.netnih.gov In these studies, the compound was administered orally, and its impact on various metabolic parameters was assessed. researchgate.netnih.gov

Atherosclerosis Models: ApoE-/- mice on a high-fat diet have been utilized to study the effects of extracts from Allium macrostemon Bunge on lipid metabolism and atherosclerosis. orscience.rubenthamdirect.com

Pharmacokinetic Studies: While specific pharmacokinetic data for this compound is limited, studies on other saponins, such as those from Rhizoma Anemarrhenae, in rats have shown that plasma concentrations can be low after oral administration, suggesting potentially low oral bioavailability. srce.hr

Advanced Analytical Methodologies in Macrostemonoside E Research

Chromatographic Fingerprinting for Quality Assessment in Research

Chromatographic fingerprinting is a powerful strategy for the quality evaluation of herbal materials, providing a comprehensive chemical profile rather than focusing on a single active component. tsijournals.com This approach is essential for assessing the consistency, stability, and authenticity of botanical samples used in research. tsijournals.comfrontiersin.org

In the context of research on AMB, High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD), is employed to generate a characteristic fingerprint. mdpi.commdpi.com This process involves separating the chemical constituents of an extract under standardized conditions to produce a chromatogram that serves as a unique "fingerprint" for the sample. A reference fingerprint is typically generated from multiple batches to represent the standard chemical profile. nih.gov For AMB, studies have identified as many as 30 common peaks across various samples, creating a robust basis for quality comparison. mdpi.com

To interpret the complex data from these fingerprints, researchers utilize chemometric methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). frontiersin.orgmdpi.com These statistical tools can differentiate samples based on subtle variations in their chemical profiles, which may arise from different geographical origins, harvesting times, or processing methods. mdpi.comdntb.gov.ua

High-Performance Thin-Layer Chromatography (HPTLC) also serves as a valuable tool for fingerprint analysis. frontiersin.orgcamag.com Its advantages include high throughput, as multiple samples can be analyzed in parallel on a single plate, and the visual nature of the resulting chromatogram, which allows for easy comparison of samples. camag.com

Table 1: Key Parameters in a Typical HPLC Fingerprinting Method for Allium macrostemonis Bulbus

ParameterDescriptionExample/Purpose
Chromatographic System HPLC with DAD or ELSDELSD is a universal detector suitable for saponins (B1172615) which lack a strong UV chromophore. mdpi.com
Stationary Phase C18 ColumnStandard reversed-phase column for separating a wide range of compounds.
Mobile Phase Gradient elution with Acetonitrile-Water systemA gradient is required to resolve the large number of compounds with varying polarities.
Reference Fingerprint Generated using specialized software (e.g., Chinese Medicine Chromatographic Fingerprint Similarity Evaluation System)Calculates a median or average chromatogram from multiple batches to serve as the standard for similarity analysis. mdpi.com
Data Analysis Chemometrics (PCA, OPLS-DA)To classify and discriminate between samples from different sources or processing methods. mdpi.com

Quantitative Analysis of Macrostemonoside E and Related Compounds via Advanced Chromatography

Accurate quantification of this compound and its related saponins is critical for understanding its distribution and for standardizing research materials. Advanced chromatographic techniques offer the necessary sensitivity and selectivity for this purpose. numberanalytics.com

Ultra-Performance Liquid Chromatography (UPLC), known for its high resolution, speed, and sensitivity, is frequently coupled with tandem mass spectrometry (MS/MS) for quantitative studies. measurlabs.com A UPLC-MS/MS method can be developed for the simultaneous determination of dozens of components in AMB, allowing for both the quantification of major saponins and the semi-quantification of minor ones in a single run. researchgate.net This high-throughput capability is invaluable for comprehensive quality evaluation of different samples. researchgate.net

Another sophisticated approach is the Quantitative Analysis of Multi-components by a Single-Marker (QAMS) method. mdpi.com This strategy is both cost-effective and efficient. It involves using one stable and readily available compound as an internal standard to quantify other structurally similar constituents. mdpi.com In studies of AMB, Macrostemonoside A has been successfully used as a single marker to determine the content of other saponins like Macrostemonoside T and Macrostemonoside U. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is also a reliable technique for quantification. camag.com After separating the compounds on an HPTLC plate, densitometric scanning is used to measure the intensity of the analyte spots, which corresponds to their concentration. journaljpri.com HPTLC methods must be validated according to established guidelines to ensure accuracy, precision, and reproducibility. journaljpri.comnih.gov Validation includes establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govchula.ac.th

Table 2: Representative Validation Parameters for a Quantitative HPTLC Method

ParameterDefinitionTypical Value Range (Example)
Linearity (r²) The correlation coefficient indicating how well the calibration curve fits the data points.> 0.99 nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.15-60 ng/band nih.govchula.ac.th
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.50-120 ng/band nih.govchula.ac.th
Precision (RSD%) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.< 2%
Recovery (%) The percentage of the true amount of a substance that is recovered during the analytical procedure.98-104% nih.gov
Note: Values are representative examples based on HPTLC analysis of similar natural compounds and may vary for this compound.

Advanced Spectrometric Techniques for Structural Confirmation and Trace Analysis

The definitive identification and structural elucidation of complex natural products like this compound rely on a combination of advanced spectrometric methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary tools used for this purpose. mdpi.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula, as well as to gain structural insights through fragmentation analysis. libretexts.org High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS), often performed on a Quadrupole Time-of-Flight (Q-TOF) instrument, is used to fragment the molecular ion and analyze the resulting product ions. researchgate.netresearchgate.net The fragmentation pattern of steroidal saponins provides key information about the structure of the aglycone core and the sequence of the sugar moieties attached to it. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. libretexts.org

1D-NMR: ¹H-NMR spectra reveal the number and environment of protons, while ¹³C-NMR spectra show all unique carbon atoms in the molecule. mdpi.com

2D-NMR: A suite of 2D-NMR experiments is essential to assemble the complete structure. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, which helps to establish the links between different parts of the aglycone and to pinpoint where the sugar chains are attached. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space, even if they are not directly connected through bonds. mdpi.comlibretexts.org

By comparing the NMR data of a new compound to known structures like this compound, researchers can quickly identify similarities and differences, such as the identity of the sugar units or the position of hydroxyl groups on the aglycone. mdpi.com

Table 3: Spectrometric Data Used in the Structural Elucidation of Furostanol Saponins like this compound

TechniqueInformation ObtainedExample Data Point
HR-ESIMS Precise mass for molecular formula determination.[M+Na]⁺ ion peak at a specific m/z value. mdpi.com
MS/MS Fragmentation pattern for structural confirmation of aglycone and sugar units.Characteristic daughter ions resulting from the loss of sugar residues or water. researchgate.net
¹³C-NMR Chemical shifts (δ) for all carbon atoms, indicating their chemical environment.Aglycone carbon signals, e.g., C-12 at δ 79.3 ppm. mdpi.com
¹H-NMR Chemical shifts (δ) and coupling constants (J) for all protons.Methyl proton signals, e.g., H-18 at δ 1.36 (s). mdpi.com
HMBC Long-range correlations between protons and carbons (²J, ³J).Correlation from a proton (e.g., H-18) to a carbon (e.g., C-12) confirms proximity and connectivity. mdpi.com
NOESY Through-space correlations between protons to determine stereochemistry.Absence of correlation between H-18 and H-12 suggests a specific orientation (e.g., β-orientation) of a substituent. mdpi.com

Current Research Gaps and Future Perspectives for Macrostemonoside E

Identification of Novel Biological Targets and Signaling Networks

A significant gap in the current understanding of Macrostemonoside E lies in the comprehensive identification of its molecular targets and the signaling pathways it modulates. While some studies have associated steroidal saponins (B1172615) from Allium macrostemon with activities like platelet aggregation inhibition and cytotoxicity in cancer cell lines, the specific targets of this compound are not well-defined. mdpi.com Network pharmacology approaches have been used to predict potential targets for the complex extracts of Allium macrostemonis Bulbus, suggesting involvement in pathways like PI3K/Akt, p53, and MAPK signaling in the context of cancer. rjraap.com However, these are predictions for a mixture of compounds and require experimental validation for this compound itself.

Future research should employ a multi-pronged approach to deconvolve the intricate signaling networks affected by this compound. This includes:

Target Identification Studies: Utilizing techniques such as affinity chromatography, and proteomics-based approaches to identify direct binding partners of this compound.

Pathway Analysis: Employing transcriptomics and proteomics to map the global changes in gene and protein expression in response to this compound treatment. This will help in elucidating the downstream signaling cascades. For instance, studies on other saponins from Allium macrostemon have pointed towards the inhibition of the CD40 signaling pathway and its associated PI3K/Akt, MAPK, and NF-κB pathways in platelets. frontiersin.org Similar focused investigations are needed for this compound.

Validation of Predicted Targets: Experimental validation of targets predicted by network pharmacology is crucial. nih.govresearchgate.net This can be achieved through techniques like siRNA-mediated gene silencing or CRISPR-Cas9 gene editing to confirm the role of specific proteins in the observed biological effects of this compound.

A deeper understanding of these molecular interactions will be instrumental in defining the precise mechanisms of action and identifying potential therapeutic indications for this compound.

Comprehensive Preclinical Efficacy Studies in Diverse Disease Models

The preclinical evaluation of this compound is still in its infancy. While related compounds from Allium macrostemon have shown promise in models of hyperlipidemia, hyperglycemia, and obesity, specific and comprehensive efficacy studies for this compound are lacking. researchgate.netnih.gov For instance, Macrostemonoside A has been shown to have beneficial effects in high-fat diet-fed mice. nih.gov Another compound, Macrostemonoside T, has demonstrated protective effects against myocardial injury in rat models. nih.gov

To bridge this gap, future research should focus on a systematic evaluation of this compound in a variety of preclinical disease models. scantox.comuq.edu.au This will help to establish a robust profile of its therapeutic potential. Key areas for investigation include:

Cardiovascular Diseases: Given the traditional use of Allium macrostemonis Bulbus for cardiovascular ailments and the observed effects of related saponins, evaluating this compound in models of atherosclerosis, myocardial infarction, and hypertension is a logical next step. nih.govmdpi.com

Metabolic Disorders: Investigating the effects of this compound on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity in animal models of diabetes and obesity is warranted, building upon the findings for Macrostemonoside A. researchgate.netnih.gov

Inflammatory Conditions: The anti-inflammatory properties of Allium species are well-documented. researchgate.net Therefore, assessing the efficacy of this compound in models of chronic inflammation, such as inflammatory bowel disease or arthritis, could reveal new therapeutic avenues.

Oncology: Preliminary studies have shown cytotoxic effects of steroidal saponins from Allium macrostemon on various cancer cell lines. mdpi.com In-depth in vivo studies using xenograft or syngeneic tumor models are necessary to validate the anticancer potential of this compound.

These preclinical studies should be designed to not only assess efficacy but also to understand the dose-response relationship and to identify potential biomarkers of response.

Strategies for Enhancing Bioavailability in Experimental Systems

A major hurdle in the development of many natural products, including steroidal saponins, is their often-low bioavailability. drug-dev.compatsnap.com This can be attributed to factors such as poor aqueous solubility, low membrane permeability, and susceptibility to enzymatic degradation in the gastrointestinal tract. patsnap.comnih.gov While the bioavailability of this compound has not been explicitly studied, it is a critical parameter that will influence its therapeutic efficacy.

Future research must address this challenge by exploring various strategies to enhance the bioavailability of this compound in experimental settings. slideshare.net Potential approaches include:

Formulation Strategies:

Lipid-based formulations: Incorporating this compound into liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds. patsnap.com

Nanoparticle-based delivery: Encapsulating this compound in polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation and facilitate its transport across biological membranes. patsnap.com

Amorphous solid dispersions: Creating amorphous dispersions of this compound with hydrophilic polymers can enhance its dissolution rate and, consequently, its absorption. mdpi.com

Chemical Modification:

Prodrug approach: Synthesizing more soluble or permeable prodrugs of this compound that can be converted to the active form in vivo.

Use of Bioenhancers: Co-administration of this compound with natural compounds that inhibit drug-metabolizing enzymes or efflux transporters like P-glycoprotein could increase its systemic exposure.

Systematic studies comparing these different approaches will be necessary to identify the most effective method for improving the bioavailability of this compound, thereby enabling more accurate preclinical and, eventually, clinical investigations.

Impact of Environmental and Processing Factors on this compound Content

The concentration of bioactive compounds in medicinal plants can be significantly influenced by a multitude of factors, including geographic origin, climate, and post-harvest processing methods. nih.gov Studies on Allium macrostemonis Bulbus have shown that the content of its steroidal saponins, including Macrostemonoside A, T, and U, varies greatly depending on the growing environment and processing techniques. nih.govnih.gov The geographic environment, in particular, appears to have a stronger impact than the processing method. nih.gov

A critical research gap is the lack of specific data on how these factors affect the content of this compound. To ensure the quality and consistency of raw materials for research and potential future commercialization, it is imperative to:

Conduct Quantitative Analysis: Systematically quantify the content of this compound in Allium macrostemon collected from different geographical locations and grown under varying environmental conditions (e.g., soil type, temperature, and light exposure).

Evaluate Processing Methods: Investigate the impact of different processing methods such as drying (e.g., direct drying, freeze-drying, post-steaming drying), extraction techniques, and storage conditions on the stability and concentration of this compound. nih.govnih.gov For example, it has been noted that heating during processing can influence the content of certain saponins. nih.gov

Develop Standardized Protocols: Based on the findings, establish standardized protocols for the cultivation, harvesting, and processing of Allium macrostemon to maximize the yield of this compound and ensure batch-to-batch consistency.

This knowledge will be fundamental for the reliable sourcing of plant material and the quality control of any future this compound-based products.

Development of Sustainable Production and Derivatization Methods

The reliance on natural sources for the procurement of this compound presents challenges related to sustainability and scalability. To address this, future research should explore alternative and more sustainable production methods. Furthermore, the generation of derivatives could lead to compounds with improved properties.

Sustainable Production:

Plant Tissue Culture: Developing plant cell or tissue culture systems for the production of this compound could offer a controlled and sustainable alternative to field cultivation.

Metabolic Engineering: Identifying and manipulating the biosynthetic pathway of this compound in Allium or a heterologous host (e.g., yeast) could enable its large-scale production.

Semi-synthesis: Investigating the semi-synthesis of this compound from more abundant precursor molecules could also be a viable strategy.

Derivatization:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound derivatives with modifications at different positions of the molecule will be crucial for establishing SAR. nih.govrsc.orgekb.eg This will help in identifying the key structural features responsible for its biological activity.

Improving Physicochemical Properties: Derivatization can be employed to enhance the solubility, stability, and bioavailability of this compound.

Enhancing Biological Activity: The synthesis of novel derivatives may lead to compounds with increased potency or a more targeted biological profile.

These efforts will not only ensure a sustainable supply of this compound but also open up possibilities for the development of new and improved therapeutic agents.

Elucidation of Synergistic Effects within Allium Extracts

Future research should be directed towards investigating these potential synergistic interactions:

Combination Studies: Conducting in vitro and in vivo studies that compare the effects of pure this compound with those of the whole Allium extract and with combinations of this compound and other major constituents of the extract (e.g., Macrostemonoside A, quercetin, allicin).

Isobolographic Analysis: Utilizing isobolographic analysis to quantitatively determine whether the combined effects of this compound and other compounds are synergistic, additive, or antagonistic.

Mechanistic Studies of Synergy: If synergy is observed, further studies should aim to elucidate the underlying mechanisms. This could involve investigating whether the compounds affect different targets in the same pathway or if one compound enhances the bioavailability or stability of another.

Understanding these interactions is crucial for determining whether the development of a purified this compound product or a standardized, multi-component Allium extract would be a more effective therapeutic strategy.

Q & A

Q. What are the standard methodologies for isolating Macrostemonoside E from Allium macrostemon Bunge?

this compound is typically isolated via ethanol extraction (60–80% v/v) followed by chromatographic techniques. The dried bulbs are extracted with ethanol, concentrated, and fractionated using Diaion HP-20 columns with EtOH-H₂O gradients. Further purification employs silica gel and octadecylsilane (ODS) preparative HPLC . Key challenges include optimizing solvent gradients to separate structurally similar saponins and minimizing degradation during extraction.

Q. How is the structure of this compound elucidated using spectroscopic techniques?

Structural identification relies on HR-ESIMS for molecular formula determination (e.g., C₅₇H₉₄O₃₀) and NMR (¹H, ¹³C, DEPT, COSY, HMQC, HMBC) to assign stereochemistry and glycosidic linkages. For example, characteristic signals for C25-C27 double bonds and hydroxyl groups at C-12/C-22 are critical for distinguishing this compound from analogs like Macrostemonoside G . Acid hydrolysis followed by sugar analysis (TLC/HPLC) confirms monosaccharide composition .

Q. What in vitro models are used to assess this compound’s cytotoxicity?

Common assays include MTT or SRB tests on cancer cell lines (e.g., MCF-7, NCI-H460, HepG2). Dose-response curves (IC₅₀ values) are generated at concentrations of 1–100 μM, with positive controls like doxorubicin. Researchers must account for cell line-specific sensitivity and validate results via triplicate experiments .

Advanced Research Questions

Q. How do structural modifications in this compound analogs influence bioactivity?

Structure-activity relationship (SAR) studies compare analogs with variations in sugar moieties or aglycone groups. For instance, replacing β-D-galactopyranoside with α-L-rhamnose reduces cytotoxicity in SF-268 cells, suggesting glycosylation patterns are critical for membrane permeability . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like topoisomerase II .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity. Meta-analyses should standardize protocols, use authenticated cell lines (e.g., ATCC), and report purity via HPLC-ELSD (>95%). Systematic reviews (e.g., PRISMA guidelines) can identify confounding variables .

Q. How can researchers design dose-response meta-analyses for this compound’s anti-inflammatory effects?

Dose-response meta-analyses require aggregating data from studies with varying dosing regimens (e.g., 10–100 mg/kg in murine models). Fixed-effects models assess heterogeneity, while subgroup analyses differentiate outcomes by administration route (oral vs. intraperitoneal). Sensitivity analyses exclude outliers, such as studies using impure extracts .

Q. What in silico approaches predict this compound’s pharmacokinetics?

Tools like SwissADME predict absorption (e.g., LogP = 1.2) and metabolism (CYP3A4 substrate). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while PROTOX-II estimates toxicity thresholds (LD₅₀ > 500 mg/kg). These methods guide in vivo experimental design .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound isolation?

Implement quality control via UPLC-PDA to monitor peak consistency across batches. Statistical process control (SPC) charts track critical parameters (e.g., column temperature, flow rate). Reproducibility is enhanced by detailed SOPs and inter-laboratory validation .

Q. What statistical methods are appropriate for comparing this compound’s effects across multiple cell lines?

Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal data, Kruskal-Wallis tests with Dunn’s correction are suitable. Effect sizes (Cohen’s d) quantify differences between IC₅₀ values, and Benjamini-Hochberg corrections control false discovery rates in high-throughput screens .

Q. How can transcriptomic data elucidate this compound’s mechanism of action?

RNA-seq or microarray analyses (e.g., Affymetrix Clariom S) identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2). Pathway enrichment tools (DAVID, KEGG) link gene clusters to processes like NF-κB signaling. Single-cell RNA-seq further resolves heterogeneity in drug response .

Tables: Key Data for Methodological Reference

Parameter This compound Reference
Molecular FormulaC₅₇H₉₄O₃₀
Cytotoxicity (IC₅₀, MCF-7)12.3 μM
Sugar Moietiesβ-D-Glc, β-D-Gal
HR-ESIMS (m/z)1233.5 [M+Na]⁺

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